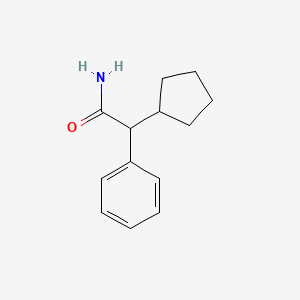

2-Cyclopentyl-2-phenylacetamide

Description

Significance of Phenylacetamide Scaffolds in Organic Chemistry Research

The phenylacetamide scaffold is a fundamental structural motif in organic and medicinal chemistry, characterized by a phenyl group attached to an acetamide (B32628) moiety. Its significance stems from its presence in a wide array of biologically active compounds and its utility as a versatile synthetic intermediate.

The phenylacetamide core is a key component in the synthesis of numerous pharmaceuticals. Notably, it serves as a crucial precursor in the production of penicillin, a class of antibiotics that has revolutionized medicine. nih.gov The versatility of the phenylacetamide structure allows for extensive chemical modifications, enabling the creation of large libraries of derivatives for drug discovery programs.

Research has demonstrated that derivatives of phenylacetamide exhibit a broad spectrum of pharmacological activities. These include potential use as antidepressant agents, antibacterial compounds, and nematicidal agents. nih.govnih.gov For example, certain N-phenylacetamide derivatives containing 4-arylthiazole moieties have shown promising in vitro antibacterial activities. nih.gov Furthermore, studies have explored the role of 2-phenylacetamide (B93265) in inhibiting renal fibrosis and its potential estrogen-like effects. nih.govnih.gov The adaptability of the phenylacetamide scaffold makes it a valuable tool for developing new therapeutic agents.

Historical Context of 2-Phenylacetamide Derivative Investigations

The investigation of phenylacetamide and its derivatives has a rich history. Early explorations into related compounds, such as acetanilide (B955), began in the 19th century, with initial applications in areas like experimental photographic development. A pivotal moment in the history of these compounds was the discovery in 1948 that acetanilide is metabolized in the human body to paracetamol (acetaminophen), which was responsible for its analgesic and antipyretic properties. This finding paved the way for the development of one of the most widely used over-the-counter drugs.

In the mid-20th century, the importance of the phenylacetamide structure grew as it became a key precursor in the synthesis of penicillin and other pharmaceuticals. The decades that followed saw continued exploration of phenylacetamide derivatives for various therapeutic applications. For instance, patents from the 1970s and 1980s describe N-(2-amino-cycloaliphatic)-phenylacetamide compounds investigated for their analgesic and narcotic antagonist activities. google.com These early studies highlighted the potential of introducing cyclic substituents to the phenylacetamide core to modulate its biological effects.

More recent research continues to build on this historical foundation. Studies in the 21st century have delved into the potential of phenylacetamide derivatives as treatments for complex conditions like depression and renal fibrosis, showcasing the enduring relevance of this chemical class in modern medicinal chemistry. nih.govnih.gov

Scope and Research Trajectory of 2-Cyclopentyl-2-phenylacetamide in Academic Inquiry

While the broader class of phenylacetamides has been extensively studied, specific academic research focusing solely on this compound is not widely available in the public domain. The compound is listed in chemical catalogs, which provide basic information about its physical and chemical properties. chemicalbook.com

The combination of the well-established phenylacetamide scaffold with a cyclopentyl group at the alpha-position suggests that future research into this compound would likely investigate its potential pharmacological activities. The cyclopentyl group can influence key properties such as lipophilicity, metabolic stability, and how the molecule binds to biological targets. Therefore, it is a compound of interest for medicinal chemists aiming to fine-tune the therapeutic profile of phenylacetamide-based molecules.

Structure

3D Structure

Properties

IUPAC Name |

2-cyclopentyl-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c14-13(15)12(11-8-4-5-9-11)10-6-2-1-3-7-10/h1-3,6-7,11-12H,4-5,8-9H2,(H2,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSUQXHOMGSWZBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(C2=CC=CC=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301308145 | |

| Record name | α-Cyclopentylbenzeneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301308145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3900-94-5 | |

| Record name | α-Cyclopentylbenzeneacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3900-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-Cyclopentylbenzeneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301308145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 2 Cyclopentyl 2 Phenylacetamide and Its Derivatives

Advanced Synthetic Routes for the Core 2-Cyclopentyl-2-phenylacetamide Structure

The construction of the this compound molecule is centered around the efficient formation of the amide functional group. The primary starting materials for these syntheses are typically 2-Cyclopentyl-2-phenylacetonitrile or 2-Cyclopentyl-2-phenylacetic acid and its derivatives.

Transformation from Nitrile Precursors (e.g., 2-Cyclopentyl-2-phenylacetonitrile)

A common and effective method for the synthesis of amides is through the transformation of the corresponding nitrile. This involves the hydration of the nitrile group to an amide.

The hydrolysis of a nitrile to an amide is a well-established reaction in organic chemistry. For the synthesis of this compound from its nitrile precursor, 2-Cyclopentyl-2-phenylacetonitrile, controlled hydrolysis is key. Typically, this transformation can be achieved under acidic or basic conditions. However, harsh reaction conditions can lead to the further hydrolysis of the amide to the corresponding carboxylic acid, 2-Cyclopentyl-2-phenylacetic acid. orgsyn.org

A general and effective laboratory-scale procedure for the hydrolysis of a related compound, benzyl (B1604629) cyanide to phenylacetamide, involves the use of concentrated hydrochloric acid at a moderately elevated temperature. In a typical setup, the nitrile is stirred vigorously with concentrated hydrochloric acid at around 40°C. orgsyn.org This allows for the formation of the amide in good yield. The reaction mixture is then diluted with water to precipitate the amide product, which can be collected by filtration. orgsyn.org For the specific case of this compound, similar mild acidic conditions would be employed to favor the formation of the amide while minimizing the formation of the carboxylic acid byproduct. The reaction progress would be carefully monitored to optimize the yield of the desired acetamide (B32628).

Table 1: General Conditions for Nitrile Hydrolysis to Amide

| Reagent | Temperature | Reaction Time | Yield (General) | Reference |

| Concentrated HCl | ~40°C | 20-60 minutes | 78-86% | orgsyn.org |

Note: The yields are for the hydrolysis of benzyl cyanide to phenylacetamide and may vary for 2-Cyclopentyl-2-phenylacetonitrile.

While direct hydrolysis is the most common route, other methods for converting nitriles to amides exist. These can include enzyme-catalyzed hydration, which offers high selectivity and mild reaction conditions, although the specific enzymes for this substrate may require development.

Direct Amidation Strategies

Direct amidation methods provide an alternative and often more atom-economical approach to forming the amide bond, starting from the corresponding carboxylic acid.

A powerful strategy for the synthesis of amides involves the direct coupling of a carboxylic acid with an amine. In the case of this compound, this would involve the reaction of 2-Cyclopentyl-2-phenylacetic acid with a source of ammonia (B1221849). To facilitate this reaction, which is otherwise thermodynamically challenging, various coupling agents or catalysts are employed.

Recent research has focused on the development of efficient catalytic systems for direct amidation. For instance, nickel(II) chloride (NiCl₂) has been shown to be an effective catalyst for the direct amidation of phenylacetic acid derivatives with various amines. nih.gov In a typical procedure, the carboxylic acid is heated with the amine in the presence of a catalytic amount of NiCl₂ in a suitable solvent like toluene. nih.gov This method avoids the need for stoichiometric activating agents and often proceeds with good to excellent yields. The steric and electronic properties of the substituents on the phenyl ring of the acid can influence the reaction yield. nih.gov

Table 2: Nickel-Catalyzed Direct Amidation of Phenylacetic Acid Derivatives

| Catalyst | Amine | Solvent | Temperature | Yield (General) | Reference |

| NiCl₂ (10 mol%) | Benzylamine (B48309) | Toluene | 110°C | Moderate to Excellent | nih.gov |

Note: The yields are for the reaction of various phenylacetic acid derivatives with benzylamine and may differ for the reaction of 2-Cyclopentyl-2-phenylacetic acid with ammonia.

Another approach involves the use of coupling reagents that activate the carboxylic acid in situ, facilitating the attack by the amine. A simple and mild method for the direct conversion of carboxylic acids to primary amides utilizes 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM). This reagent allows the reaction to proceed by adding it to a mixture of the carboxylic acid and an ammonia source, such as aqueous ammonia or ammonium (B1175870) chloride with triethylamine, in a solvent like methanol (B129727) or 2-propanol.

Urea (B33335) can serve as a stable and easy-to-handle source of ammonia for the synthesis of primary amides from carboxylic acids. This approach is particularly useful for avoiding the direct handling of gaseous ammonia. Research has shown that heating a carboxylic acid with urea in the presence of a catalyst can lead to the formation of the corresponding primary amide. researchgate.net While specific conditions for 2-Cyclopentyl-2-phenylacetic acid are not detailed in the provided search results, this method presents a potentially viable and practical route for its synthesis. The reaction likely proceeds through the thermal decomposition of urea to isocyanic acid, which then reacts with the carboxylic acid.

Green Chemistry Principles in Amide Formation

The synthesis of amides is a cornerstone of organic and medicinal chemistry. ucl.ac.uk However, traditional methods often rely on stoichiometric activating agents, which generate significant waste. ucl.ac.uknih.gov Green chemistry principles aim to mitigate this by developing more sustainable and efficient catalytic processes. ucl.ac.uknih.gov

Catalytic direct amidation, which forms an amide bond directly from a carboxylic acid and an amine, is a key green strategy. ucl.ac.ukmdpi.com This approach is more atom-economical than methods requiring pre-activation of the carboxylic acid. ucl.ac.ukdntb.gov.ua Boron-based catalysts, such as boric acid and various boronic acids, have been instrumental in this area. ucl.ac.ukresearchgate.net These catalysts facilitate the dehydration of the carboxylic acid and amine, often with azeotropic water removal or the use of molecular sieves to drive the reaction. ucl.ac.ukmdpi.com While effective, the need for dehydrating agents can be a drawback for large-scale synthesis. mdpi.com

Another green approach is the use of solvent-free reaction conditions. nih.govrsc.orgdigitellinc.com These methods reduce the environmental impact associated with solvent use and disposal. semanticscholar.org For instance, iron(III) chloride has been used as a catalyst for the direct amidation of esters under solvent-free conditions, proving effective for a range of substrates. mdpi.com Mechanochemical methods, using ball milling to drive reactions, also offer a solvent-free alternative that can dramatically shorten reaction times. digitellinc.comnih.gov

Enzyme-catalyzed reactions represent a highly selective and mild approach to amide bond formation. nih.govnumberanalytics.com Lipases, in particular, can catalyze the direct amidation of carboxylic acids with amines in anhydrous organic media, often with high efficiency and selectivity. nih.gov

The table below summarizes various green chemistry approaches for amide synthesis.

| Green Chemistry Approach | Key Features | Catalyst/Conditions | Advantages | Limitations |

| Catalytic Direct Amidation | Direct condensation of carboxylic acids and amines. ucl.ac.ukmdpi.com | Boric acid, boronic acids, manganese complexes. ucl.ac.ukmdpi.comresearchgate.net | High atom economy, avoids stoichiometric activators. ucl.ac.ukdntb.gov.ua | Often requires high temperatures and water removal. mdpi.com |

| Solvent-Free Synthesis | Reactions conducted without a solvent medium. nih.govrsc.orgsemanticscholar.org | Iron(III) chloride, methoxysilanes, mechanochemistry (ball milling). nih.govdigitellinc.commdpi.com | Reduces solvent waste, can be highly efficient. semanticscholar.orgmdpi.com | May not be suitable for all substrates. |

| Enzymatic Catalysis | Use of enzymes as biocatalysts. nih.govnumberanalytics.com | Lipases (e.g., CALB). nih.gov | High selectivity, mild reaction conditions. numberanalytics.com | Enzyme stability and cost can be a factor. |

Alkylation-Based Syntheses

Alkylation of Phenylacetamide Precursors

The alkylation of phenylacetamide and its derivatives is a direct method for introducing substituents at the α-carbon position. researchgate.net This approach typically involves the deprotonation of the α-carbon using a suitable base, followed by reaction with an alkylating agent, such as a cyclopentyl halide, to form this compound. The reactivity and selectivity of this reaction can be influenced by the choice of base, solvent, and any catalysts used. researchgate.net For N-substituted 2-phenylacetamides, alkylation can occur at the α-carbon, the amide nitrogen, or the amide oxygen, with the thermodynamically stable products typically being the N-alkylated or C-alkylated derivatives. researchgate.net The synthesis of various N-phenylacetamide derivatives has been explored for applications in medicinal chemistry, highlighting the versatility of the phenylacetamide scaffold. nih.govmdpi.com

Grignard Reagent Applications

Grignard reagents offer another pathway for the synthesis of molecules like this compound. While Grignard reagents typically react with amides to form ketones or tertiary amines, specific reaction conditions and amide structures can be tailored for desired outcomes. nih.govyoutube.comstackexchange.com For instance, the reaction of a Grignard reagent with a nitrile can produce a ketone after hydrolysis, which could then be further elaborated. commonorganicchemistry.com A more direct, though less common, approach might involve the reaction of a cyclopentylmagnesium halide with a suitable phenylacetamide-derived electrophile. The reaction of Grignard reagents with tertiary amides, followed by an acidic workup, is a known method for ketone synthesis. youtube.com More advanced iridium-catalyzed reductive coupling reactions between tertiary amides and Grignard reagents have been developed, demonstrating high functional group tolerance and broad scope for producing highly functionalized tertiary amines. nih.gov

Industrial Production Methods for Related Compounds and Potential Scalability Considerations

The industrial production of amides and related compounds faces challenges in terms of efficiency, safety, and environmental impact. ucl.ac.ukpatsnap.com For large-scale synthesis, cost-effective and robust methods are paramount. patsnap.comnumberanalytics.com While many catalytic amidation reactions show promise at the lab scale, their adoption in industrial processes has been limited due to factors like catalyst cost, substrate scope, and the need for stringent reaction conditions. ucl.ac.ukmdpi.com

Alkylation reactions are fundamental in the chemical and pharmaceutical industries. numberanalytics.comnumberanalytics.com However, scaling up these reactions presents challenges such as managing heat and mass transfer, ensuring worker safety with hazardous reagents, and dealing with catalyst degradation over time. patsnap.com Continuous flow reactors and the development of more robust catalysts are key areas of innovation to address these issues. patsnap.comacs.org

The use of Grignard reagents is also common in industrial synthesis, but their high reactivity can pose safety risks and scalability challenges, particularly concerning heat management. leah4sci.com Despite this, they are used in the production of fine chemicals and pharmaceuticals due to their effectiveness in forming carbon-carbon bonds. nih.gov

For compounds like this compound, a scalable synthesis would likely favor a cost-effective starting material and a process with high yield and purity. ucl.ac.uk Methods like the hydrolysis of nitriles (e.g., benzyl cyanide to phenylacetamide) are established industrial processes that could serve as a starting point for subsequent alkylation. orgsyn.orgguidechem.com

Stereoselective Synthesis of Chiral this compound Analogs

Asymmetric Synthesis Approaches

The synthesis of specific enantiomers of chiral compounds is crucial in pharmaceutical development, as different stereoisomers can have vastly different biological activities. rsc.orgrsc.org For α-chiral amides like this compound, several asymmetric synthesis strategies can be employed.

One major approach is the asymmetric alkylation of a prochiral enolate derived from a phenylacetamide precursor. This can be achieved using chiral auxiliaries attached to the amide nitrogen. These auxiliaries, often derived from chiral natural products, direct the incoming electrophile (the cyclopentyl group) to one face of the enolate, leading to a preponderance of one enantiomer. nih.gov

Catalytic asymmetric methods are highly desirable as they only require a small amount of a chiral catalyst to generate large quantities of the chiral product. This includes catalytic enantioselective C-H amidation and the catalytic asymmetric addition of organometallic reagents to imines. mdpi.comacs.org For example, copper-catalyzed asymmetric addition of diorganozinc reagents to N-phosphinoylimines has proven effective for generating α-chiral amines with high enantioselectivity. acs.org

Another strategy involves the use of chiral reagents or racemization-free coupling reagents in the amide bond formation step itself, particularly relevant when constructing chiral peptide-like structures. rsc.org Additionally, photoenzymatic catalysis is an emerging field that uses engineered enzymes and light to perform highly enantioselective transformations, such as the coupling of α,α-dichloroamides with alkenes to produce α-chloroamides, which are versatile chiral building blocks. nih.gov

The table below outlines some asymmetric synthesis approaches applicable to chiral amides.

| Asymmetric Approach | Description | Key Components | Outcome |

| Chiral Auxiliary | A chiral group temporarily attached to the substrate to direct a stereoselective reaction. nih.goviupac.org | Prolinol methyl ether, C2-symmetric pyrrolidines. iupac.org | Diastereoselective alkylation, followed by removal of the auxiliary. |

| Catalytic Asymmetric Synthesis | Use of a substoichiometric amount of a chiral catalyst to induce enantioselectivity. mdpi.comacs.org | Chiral ligands (e.g., BozPHOS), metal catalysts (e.g., Copper, Iridium). mdpi.comacs.org | Enantiomerically enriched α-chiral amines or amides. rsc.orgacs.org |

| Photoenzymatic Catalysis | Combination of an engineered enzyme and light to catalyze a stereoselective reaction. nih.gov | Engineered flavin-dependent "ene"-reductase. nih.gov | Highly enantioselective synthesis of α-chiral amides from prochiral starting materials. nih.gov |

Chiral Auxiliary and Catalyst Development

The synthesis of enantiomerically pure this compound hinges on the use of chiral auxiliaries and catalysts. While specific catalysts developed exclusively for this molecule are not extensively documented, the principles of asymmetric synthesis for related α-substituted phenylacetamides are well-established and directly applicable.

One prominent approach involves the use of enzymes as chiral catalysts. For instance, immobilized penicillin G acylase has demonstrated high enantioselectivity in the synthesis of phenylacetamides, particularly in the presence of organic cosolvents. nih.gov This enzymatic method allows for the direct condensation of a racemic amine with an acyl donor, yielding an amide with high enantiomeric excess. The choice of the acyl donor has been shown to be critical, with some donors leading to negligible selectivity while others can achieve enantiomeric excess values greater than 98%. nih.gov

Another strategy involves the use of chiral auxiliaries derived from natural products like phenylglycinol. These auxiliaries can be attached to a precursor molecule, directing the stereochemical outcome of subsequent reactions. After the desired stereocenter is established, the auxiliary can be cleaved to yield the enantiomerically enriched target compound. The phenylglycinol-derived 2-pyridone, for example, undergoes stereoselective oxidation, demonstrating the utility of such auxiliaries in creating chiral nonracemic intermediates. capes.gov.br

Diastereoselective and Enantioselective Methodologies

Building upon the development of chiral catalysts, various methodologies have been devised to achieve high levels of diastereoselectivity and enantioselectivity in the synthesis of this compound and its analogs.

Enantioselective synthesis often employs enzymatic resolutions. The use of stabilized penicillin G acylase in high concentrations of organic cosolvents has enabled the quantitative transformation of racemic starting materials into the corresponding amides with excellent enantioselectivity. nih.gov For example, the enantioselectivity of the enzyme can be dramatically influenced by the acyl donor, with the E factor (a measure of enantioselectivity) reaching values higher than 100 under optimized conditions. nih.gov

Diastereoselective synthesis can be achieved through methods like visible-light-irradiated intermolecular [2+2]-cycloaddition reactions. This approach has been used to synthesize cyclobutylated phenothiazines with high regio- and diastereoselectivity. nih.gov While applied to a different class of compounds, the underlying principles of photochemistry and stereocontrol could be adapted for the diastereoselective functionalization of a precursor to this compound. The reaction proceeds via a photoinduced-electron-transfer (PET) mechanism, and the stereochemical outcome is dictated by the geometry of the transition state. nih.gov

Derivatization Strategies for Structural Diversification

To explore the chemical space around this compound, chemists employ a range of derivatization strategies. These modifications can be targeted at the amide moiety, the cyclopentyl ring, or the aromatic ring, and can also involve the construction of new heterocyclic systems.

Modifications of the Amide Moiety

The primary amide of this compound is a versatile functional group for derivatization. Standard organic transformations can be applied to introduce a wide variety of substituents.

| Reaction Type | Reagents and Conditions | Product Type |

| N-Alkylation | Alkyl halide, Base (e.g., NaH) | Secondary Amide |

| N-Arylation | Aryl halide, Catalyst (e.g., CuI) | N-Aryl Amide |

| Dehydration | Dehydrating agent (e.g., P₂O₅) | Nitrile |

| Hofmann Rearrangement | Br₂, NaOH | Primary Amine |

These modifications allow for the introduction of diverse functionalities, which can modulate the physicochemical properties of the parent compound.

Functionalization of the Cyclopentyl Ring

Functionalization of the cyclopentyl ring presents a greater challenge due to the presence of unactivated C-H bonds. However, modern synthetic methods offer potential solutions. Radical-based reactions or transition-metal-catalyzed C-H activation could be employed to introduce functional groups such as halogens, hydroxyls, or carbonyls onto the cyclopentyl moiety. The regioselectivity of these reactions would be a critical aspect to control.

Aromatic Ring Substitutions

The phenyl ring of this compound is amenable to electrophilic aromatic substitution reactions. libretexts.orglibretexts.org The existing alkyl substituent is an ortho-, para-director and a weak activator. msu.edu Therefore, electrophilic attack will preferentially occur at the ortho and para positions of the phenyl ring.

Common electrophilic aromatic substitution reactions include:

Nitration: (HNO₃, H₂SO₄) introduces a nitro group (-NO₂). libretexts.org

Halogenation: (Br₂, FeBr₃ or Cl₂, AlCl₃) introduces a halogen atom (-Br, -Cl). libretexts.org

Friedel-Crafts Alkylation: (R-Cl, AlCl₃) introduces an alkyl group (-R).

Friedel-Crafts Acylation: (RCOCl, AlCl₃) introduces an acyl group (-COR). youtube.com

The introduction of these substituents can significantly alter the electronic properties and steric profile of the molecule. The nature of the substituent, whether electron-donating or electron-withdrawing, will in turn influence the reactivity of the aromatic ring towards further substitutions. msu.edunih.gov

Incorporation into Heterocyclic Scaffolds (e.g., Triazoles, Thiazolidinones, Pyridones)

The this compound scaffold can serve as a building block for the synthesis of more complex heterocyclic systems, which are prevalent in medicinal chemistry.

Thiazolidinones: Thiazolidinone derivatives can be synthesized from phenylacetamide precursors. ijpsr.comresearchgate.netnih.gov A common method involves the reaction of a substituted phenylacetamide with a thiazolidine-dione moiety. ijpsr.com For example, a series of 2-thioxo-4-thiazolidinone and 2,4-thiazolidinedione (B21345) derivatives were synthesized by reacting these heterocycles with 2-(4-formylphenoxy)-N-substituted-phenyl-acetamides. ijpsr.com Similar strategies could be employed starting from a functionalized this compound. The synthesis of thiazolidinones can also be achieved through multi-component reactions involving an amine, an aldehyde, and thioglycolic acid. researchgate.netnih.gov

Triazoles: The synthesis of triazole-containing hybrids is another avenue for diversification. nih.govnih.gov One approach involves the reaction of a suitable derivative of this compound, for instance, one containing a piperazine (B1678402) moiety, with a substituted oxirane to form a triazole precursor. nih.gov The resulting intermediate can then be further elaborated. The "click" reaction, a copper-catalyzed azide-alkyne cycloaddition, is a powerful tool for the construction of 1,2,3-triazoles with high efficiency and regioselectivity. nih.gov

Pyridones: 2-Pyridone derivatives can be prepared through various synthetic routes. nih.govorganic-chemistry.orgnih.govresearchgate.net A one-pot, three-component reaction of an aromatic aldehyde, a substituted acetophenone, and a phenylacetamide in the presence of a strong base can yield highly substituted 2-pyridones. nih.gov Another protocol involves the 1,4-addition of 2-(phenylsulfinyl)acetamide (B1254668) to α,β-unsaturated ketones, followed by cyclization and elimination. nih.gov These methods could be adapted to incorporate the 2-cyclopentyl-2-phenyl motif into a pyridone ring system.

| Heterocycle | General Synthetic Strategy | Key Reagents |

| Thiazolidinone | Reaction with a thiazolidine-dione derivative or multi-component reaction. ijpsr.comnih.gov | 4-Thiazolidinedione/rhodanine, Aldehyde, Thioglycolic acid |

| Triazole | Reaction of a piperazine derivative with an oxirane or azide-alkyne cycloaddition. nih.govnih.gov | Substituted oxirane, Azide, Alkyne, Copper catalyst |

| Pyridone | Three-component reaction or addition-cyclization sequence. nih.govnih.gov | Aromatic aldehyde, Acetophenone, Phenylacetamide, α,β-Unsaturated ketone |

Molecular Hybridization Approaches for Novel Chemical Entities

Molecular hybridization, a prominent strategy in medicinal chemistry, involves the covalent linking of two or more distinct pharmacophores to create a single hybrid molecule with potentially enhanced or synergistic biological activities. This approach has been applied to the this compound scaffold to develop novel chemical entities.

One strategy involves the synthesis of neocryptolepine–rhodanine hybrids, where a modified core structure is combined with rhodanine. mdpi.com This process can involve multi-step syntheses, including chlorination, cyclization, and subsequent reaction with reagents like carbon disulfide and ethyl bromoacetate (B1195939) to build the hybrid molecule. mdpi.com Another approach focuses on creating N-phenylacetamide derivatives that incorporate a 4-arylthiazole moiety. mdpi.com The synthetic pathway for these hybrids often starts from p-phenylenediamine, proceeding through aniline (B41778) protection, amide formation, and deprotection to yield a 4-amino-N-phenylacetamide intermediate. This intermediate is then converted into a thiourea (B124793) and finally condensed with α-halocarbonyl compounds to produce the target hybrid derivatives. mdpi.com

The design rationale for such hybrids is often to combine the known properties of the phenylacetamide core with the biological activities of the linked moiety. For instance, researchers have developed phenylacetamide derivatives with the aim of creating new antidepressant agents by modifying known hit molecules from chemical databases. nih.gov These modifications can include replacing ring systems (e.g., pyridine (B92270) with benzene) to enhance electronic properties and π–π stacking interactions, or introducing different hydrophobic groups to study their effect on biological activity. nih.gov

Table 1: Examples of Molecular Hybridization Strategies

| Hybrid Type | Core Scaffold | Appended Moiety | Synthetic Approach |

| Neocryptolepine Hybrids | Modified Neocryptolepine | Rhodanine | Multi-step synthesis involving cyclization and condensation. mdpi.com |

| Thiazole Derivatives | N-phenylacetamide | 4-Arylthiazole | Synthesis via isothiocyanate and thiourea intermediates. mdpi.com |

| Antidepressant Agents | Phenylacetamide | Benzimidazole | Chemical modification of a database-identified hit molecule. nih.gov |

Mechanistic Investigations of Reaction Pathways

Understanding the mechanisms of the reactions used to synthesize this compound is fundamental for process optimization and control.

Reaction Mechanism Elucidation

The core synthesis of this compound involves the C-alkylation of a phenylacetamide precursor. The mechanism for the alkylation of N-substituted 2-phenylacetamides has been studied under various conditions. researchgate.net A crucial step is the deprotonation of the carbon alpha to the carbonyl group, which is accomplished using a base. The choice of base and reaction conditions can significantly influence the reaction pathway. For instance, using alkali amide catalysts like lithium diisopropylamide (LDA) can facilitate the deprotonation of C-H bonds to generate a nucleophilic carbanion. rsc.org

This carbanion then attacks an electrophilic alkylating agent, such as a cyclopentyl halide. This step typically proceeds via a nucleophilic substitution mechanism. Phase-transfer catalysis (PTC) is one method employed for such alkylations, where the mechanism can be either an extraction mechanism or an interfacial mechanism, depending on the specific catalyst and substrates used. researchgate.net For example, the benzylation of certain N-substituted 2-phenylacetamides under PTC conditions was found to proceed via an extraction mechanism. researchgate.net The reaction involves the formation of an anion from the amide, which is then transferred to the organic phase by the catalyst to react with the alkylating agent. researchgate.net

Alternative "borrowing hydrogen" mechanisms have also been explored for N-alkylation of phenylacetamide using alcohols as alkylating agents, often requiring transition metal catalysts and elevated temperatures. researchgate.net

Intermediate Characterization and Identification

The central intermediate in the C-alkylation pathway to this compound is the phenylacetamide carbanion. Direct observation and characterization of such reactive intermediates are challenging. However, their existence is well-established in organic chemistry, and their formation is a key step in reactions catalyzed by bases. nih.gov

The formation of an amide anion is a common feature in the alkylation of N-substituted 2-phenylacetamides. researchgate.net This anion exists in equilibrium with its conjugate acid. researchgate.net While direct spectroscopic observation of the specific carbanion intermediate of phenylacetamide in a typical synthetic reaction is not commonly reported, its presence is inferred from the final C-alkylated product.

In related systems, the characterization of intermediates is sometimes possible. For instance, in the synthesis of certain organochalcogenide compounds containing an arylamide group, intermediates like 2-Chloro-N-phenylacetamide are synthesized and isolated. ekb.eg The structures of these stable intermediates and final products are confirmed using spectroscopic methods such as NMR (¹H, ¹³C), IR, and mass spectrometry, which helps in confirming the proposed reaction pathways. nih.govekb.egresearchgate.net For example, the disappearance of NH proton signals in ¹H NMR spectra can provide clear evidence for the substitution on the amide nitrogen. ekb.eg

Kinetic and Thermodynamic Studies of Transformations

Kinetic and thermodynamic studies provide quantitative insights into reaction rates and energy profiles, which are crucial for optimizing synthetic protocols. For reactions involving the alkylation of amides, kinetics can reveal the influence of various factors on the reaction rate.

Factors influencing the thermodynamics of the reaction include the stability of the reactants, intermediates, and products. The deprotonation step to form the carbanion is an acid-base equilibrium, the position of which is governed by the pKa values of the amide and the conjugate acid of the base. The subsequent C-C bond formation is typically a thermodynamically favorable, exothermic process.

In the synthesis of related compounds, kinetic parameters are sometimes determined. For instance, in the study of carbonic anhydrase inhibitors based on N-phenylacetamide, inhibition constants (Ki) are measured to quantify the potency of the synthesized molecules, reflecting the thermodynamics of the binding process. nih.gov

Computational Chemistry and Theoretical Investigations of 2 Cyclopentyl 2 Phenylacetamide

Quantum Mechanical Studies

Quantum mechanical calculations are fundamental to understanding the electronic structure and reactivity of a molecule.

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. This approach could be used to determine optimized geometry, vibrational frequencies, and electronic properties of 2-Cyclopentyl-2-phenylacetamide. However, no specific DFT studies have been published for this compound.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial for predicting a molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of molecular stability. For this compound, no specific HOMO-LUMO analysis has been reported.

Reactivity and Selectivity Predictions

Building on DFT and FMO analyses, computational methods can predict how a molecule will react and at which sites. These predictions are vital in synthetic chemistry for understanding reaction mechanisms and designing new synthetic routes. There are currently no published studies predicting the reactivity or selectivity of this compound.

Molecular Modeling and Dynamics Simulations

These methods provide insight into the three-dimensional structure and dynamic behavior of molecules.

Conformational Analysis and Energy Minimization

Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule and their relative energies. Energy minimization is a computational process to find the most stable three-dimensional structure. For a flexible molecule like this compound, which contains rotatable bonds and a cyclopentyl ring, this analysis would be crucial for understanding its preferred shape. However, no such analysis has been documented.

Structure-Reactivity Relationship (SAR) Studies from a Theoretical Perspective

Theoretical SAR studies are crucial in medicinal chemistry and materials science for predicting the activity of new molecules based on their structural features. For phenylacetamide derivatives, these studies often correlate electronic and steric factors with their chemical and biological activities.

Correlation of Electronic and Steric Factors with Chemical Transformations

The reactivity of phenylacetamide derivatives is significantly influenced by the electronic properties of the phenyl ring and the steric bulk of the substituents on the alpha-carbon. For instance, in a series of 2-amino-N-phenylacetamide inhibitors of SLACK potassium channels, even minor structural modifications were found to have a significant impact on their activity, indicating a "flat" SAR where many changes lead to a loss of potency. nih.gov This suggests that the specific arrangement of atoms is critical for interaction with biological targets.

Table 1: Hypothetical Electronic and Steric Parameters for SAR Analysis of this compound and Analogs

| Compound | Substituent at Cα | Electronic Parameter (e.g., Hammett constant of phenyl substituent) | Steric Parameter (e.g., Taft's Es) | Predicted Activity (Hypothetical) |

| This compound | Cyclopentyl | 0.00 (unsubstituted phenyl) | -0.51 | Baseline |

| Analog 1 | Cyclobutyl | 0.00 | -0.38 | Potentially higher |

| Analog 2 | Cyclohexyl | 0.00 | -0.79 | Potentially lower |

| Analog 3 | Methyl | 0.00 | 0.00 | Reference |

| Analog 4 | Isopropyl | 0.00 | -0.47 | Similar to cyclopentyl |

Note: This table is hypothetical and for illustrative purposes only, as specific experimental or computational data for this compound is not available.

In Silico Interaction Modeling for Chemical Insights

In the absence of direct experimental data, in silico techniques like molecular docking and binding affinity prediction offer valuable insights into the potential interactions of a molecule with biological targets.

Molecular Docking Studies of Chemical Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For phenylacetamide derivatives, docking studies have been employed to understand their binding modes with various enzymes and receptors. For example, in a study of 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivatives as SIRT2 inhibitors, molecular docking was used to guide the optimization of the lead compound, resulting in new potent inhibitors. nih.gov

For this compound, docking studies would be instrumental in visualizing how the cyclopentyl and phenyl groups fit into the binding pocket of a target protein. The orientation and interactions of the acetamide (B32628) group, which can act as a hydrogen bond donor and acceptor, would also be of key interest.

Binding Affinity Predictions for Chemical Ligands

Binding affinity prediction methods estimate the strength of the non-covalent interactions between a ligand and its target. These predictions are often expressed as binding energy (e.g., in kcal/mol). In computational studies of phenylacetamide derivatives, these predictions are used to rank potential drug candidates. nih.gov

The binding affinity of this compound would depend on the specific target. The hydrophobic cyclopentyl and phenyl groups would likely favor interactions with non-polar pockets in a protein, while the amide moiety could form crucial hydrogen bonds.

Table 2: Hypothetical Molecular Docking and Binding Affinity Prediction Results for this compound with a Target Protein

| Ligand | Target Protein | Docking Score (e.g., AutoDock Vina) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| This compound | Hypothetical Kinase A | -8.5 | -9.2 | Leu12, Val20, Phe80 (hydrophobic pocket); Gln78 (H-bond with amide) |

| Reference Inhibitor | Hypothetical Kinase A | -9.1 | -10.5 | Leu12, Val20, Phe80, Tyr82 (pi-stacking); Gln78, Asp145 (H-bonds) |

Note: This table is hypothetical and for illustrative purposes only, as specific molecular docking and binding affinity data for this compound is not available.

Advanced Analytical Methodologies for Research on 2 Cyclopentyl 2 Phenylacetamide

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the structural elucidation of 2-Cyclopentyl-2-phenylacetamide, with each technique providing unique insights into its molecular architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of this compound.

¹H NMR: In ¹H NMR spectroscopy, the protons of this compound would exhibit distinct chemical shifts. The phenyl group protons are expected to appear in the aromatic region (~7.2-7.4 ppm). The methine proton on the cyclopentyl ring, alpha to the phenyl and amide groups, would likely be found further downfield. The methylene (B1212753) protons of the cyclopentyl ring would produce complex multiplets in the aliphatic region. The two protons of the primary amide (-NH₂) would typically appear as a broad singlet.

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Key expected signals include the carbonyl carbon of the amide group (typically >170 ppm), the aromatic carbons of the phenyl ring (~125-140 ppm), the quaternary carbon attached to the phenyl and cyclopentyl groups, and the distinct carbons of the cyclopentyl ring. spectrabase.comchemicalbook.com For the structurally related compound cyclopentyl(phenyl)acetic acid, the carbons of the cyclopentyl ring appear between approximately 25 and 45 ppm, which is indicative of the expected range for this compound. spectrabase.com

2D NMR: Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule. westmont.eduresearchgate.net

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, for instance, connecting the protons within the cyclopentyl ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is invaluable for identifying the quaternary carbon by its correlation to the protons on the phenyl and cyclopentyl groups.

Table 1: Predicted NMR Data for this compound

| Technique | Structural Moiety | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H NMR | Phenyl Protons (-C₆H₅) | ~7.2 - 7.4 | Multiplet integrating to 5H. |

| Amide Protons (-CONH₂) | Variable (e.g., ~5.5 - 7.5) | Broad singlet, integrating to 2H. Position is solvent-dependent. | |

| Cyclopentyl Methine Proton (-CH-) | ~2.5 - 3.5 | Multiplet, coupled to adjacent cyclopentyl protons. | |

| Cyclopentyl Methylene Protons (-CH₂) | ~1.5 - 2.0 | Complex multiplets, integrating to 8H. | |

| ¹³C NMR | Amide Carbonyl (C=O) | >170 | Characteristic signal for a primary amide. spectrabase.com |

| Aromatic Carbons (-C₆H₅) | ~125 - 140 | Multiple signals for the ipso, ortho, meta, and para carbons. spectrabase.com | |

| Quaternary Carbon (-C-) | ~50 - 60 | The carbon atom bonded to the phenyl, cyclopentyl, and acetamide (B32628) groups. | |

| Cyclopentyl Carbons (-C₅H₉) | ~25 - 45 | Signals for the methine and methylene carbons of the ring. spectrabase.com |

IR and Raman spectroscopy are used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies.

The IR spectrum would prominently feature absorptions corresponding to the amide group. nist.gov A strong, sharp peak for the carbonyl (C=O) stretch is expected around 1640-1680 cm⁻¹. Two distinct bands for the N-H stretching of the primary amide would appear in the region of 3100-3500 cm⁻¹. nist.gov An N-H bending vibration would also be visible around 1600 cm⁻¹. Additional peaks would include C-H stretching from the cyclopentyl group (aliphatic, ~2850-2960 cm⁻¹) and the phenyl group (aromatic, ~3030 cm⁻¹), as well as aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.

Raman spectroscopy would complement the IR data, often showing strong signals for the non-polar bonds, such as the aromatic ring vibrations.

Table 2: Key IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amide (-CONH₂) | N-H Stretch | 3100 - 3500 | Medium (two bands) |

| C=O Stretch | 1640 - 1680 | Strong | |

| Phenyl (-C₆H₅) | Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |

| Cyclopentyl (-C₅H₉) | Aliphatic C-H Stretch | 2850 - 2960 | Strong |

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. For this compound (C₁₃H₁₇NO), the expected molecular weight is approximately 203.28 g/mol . sigmaaldrich.com Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z 203.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is critical for confirming the elemental composition. nih.gov For example, HRMS can distinguish C₁₃H₁₇NO from other potential formulas that might have the same nominal mass. Common fragmentation pathways would involve the loss of the amide group (-NH₂) or the cleavage of the cyclopentyl ring.

UV-Visible spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. libretexts.org The primary chromophores in this compound are the phenyl ring and the amide carbonyl group.

The phenyl group is expected to exhibit strong absorptions below 220 nm and a series of weaker, structured bands between 240-270 nm, corresponding to π→π* transitions. msu.edu The amide carbonyl group typically shows a weak n→π* transition at a longer wavelength, often near 220 nm, which may be masked by the stronger phenyl absorptions. masterorganicchemistry.com Conjugation between the phenyl ring and the carbonyl group is minimal due to the insulating sp³-hybridized carbon, so the spectrum is expected to resemble a superposition of its individual chromophores.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction byproducts and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of this compound. A common approach involves reverse-phase HPLC (RP-HPLC). sielc.com

Method development would typically utilize a C18 stationary phase column, which separates compounds based on their hydrophobicity. A mobile phase consisting of a gradient mixture of an organic solvent (like acetonitrile) and an aqueous buffer is commonly employed. sielc.com Detection is usually achieved with a UV detector set to a wavelength where the phenyl group absorbs strongly (e.g., 254 nm).

Validation of the HPLC method ensures its accuracy, precision, and robustness. Purity is determined by integrating the area of the peak corresponding to this compound and expressing it as a percentage of the total area of all observed peaks.

Table 3: Typical HPLC Parameters for Analysis of this compound

| Parameter | Typical Condition |

|---|---|

| Column | Reverse-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis at 254 nm |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) Applications

Gas Chromatography (GC) and its hyphenated form, Gas Chromatography-Mass Spectrometry (GC-MS), are powerful tools for the analysis of volatile and thermally stable compounds like this compound. GC separates components of a mixture based on their differential partitioning between a stationary phase within a capillary column and a mobile gaseous phase. In GC-MS, the separated components are subsequently ionized and fragmented in a mass spectrometer, providing a unique mass spectrum that acts as a molecular fingerprint, allowing for definitive identification. nih.gov

For this compound, GC-MS analysis would confirm the compound's identity by matching its retention time and mass spectrum against a known standard. The fragmentation pattern observed in the mass spectrum offers detailed structural information. nih.gov Furthermore, the technique is highly effective for quantitative analysis, determining the purity of a sample by comparing the peak area of the analyte to that of any impurities present. researchgate.netresearchgate.net The analysis of structurally related compounds demonstrates the suitability of GC-based methods for this class of molecules. lcms.cz

Below is a table representing typical parameters for a GC-MS analysis of this compound.

Table 1: Illustrative GC-MS Operating Parameters

| Parameter | Value/Condition | Purpose |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) | Separates compounds based on polarity and boiling point. |

| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample. |

| Carrier Gas | Helium | Inert mobile phase to carry the sample through the column. |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | Allows for separation of compounds with different volatilities. |

| MS Source Temp | 230 °C | Ionizes the sample molecules. |

| MS Quad Temp | 150 °C | Filters ions based on their mass-to-charge ratio. |

| Ionization Mode | Electron Impact (EI) at 70 eV | Fragments the molecule in a reproducible way for identification. |

| Mass Range | 40-450 amu | Detects the parent ion and relevant fragment ions. |

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions in real-time. libretexts.orgukessays.com It operates on the principle of separating compounds based on their differential adsorption to a stationary phase (typically silica (B1680970) gel on a plate) as a mobile phase (solvent) moves up the plate via capillary action. rsc.org

In the synthesis of this compound, TLC is used to track the consumption of starting materials and the formation of the product. A typical TLC plate for reaction monitoring would have three lanes: one for the starting material (e.g., a reactant), one for the reaction mixture, and a "co-spot" lane containing both the starting material and the reaction mixture. rochester.edu As the reaction proceeds, the spot corresponding to the starting material in the reaction mixture lane will diminish, while a new spot corresponding to the product will appear and intensify. youtube.com The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane. youtube.com

The retention factor (Rf), defined as the distance traveled by the compound divided by the distance traveled by the solvent front, is a key parameter in TLC. ukessays.com Different compounds will have different Rf values under the same conditions.

Table 2: Hypothetical TLC Monitoring of a Reaction to form this compound

| Time Point | Starting Material (Rf = 0.65) | Product (Rf = 0.40) | Observations |

| T = 0 hr | Intense Spot | No Spot | Reaction has not yet started. |

| T = 2 hr | Fainter Spot | Visible Spot | Reaction is proceeding; product is forming. |

| T = 4 hr | Very Faint Spot | Intense Spot | Reaction is nearing completion. |

| T = 6 hr | No Spot | Intense Spot | Reaction is complete; starting material is consumed. |

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a high-resolution separation technique performed in narrow-bore fused-silica capillaries. wikipedia.org Separation is based on the differential migration of charged species in an electrolyte solution under the influence of a high-voltage electric field. libretexts.org The technique is known for its high efficiency, short analysis times, and minimal sample consumption. nih.gov

Several modes of CE exist, including Capillary Zone Electrophoresis (CZE), which separates ions based on their electrophoretic mobility, and Micellar Electrokinetic Chromatography (MEKC), which can separate neutral molecules by partitioning them between the aqueous buffer and micelles. wikipedia.orglibretexts.org For a neutral compound like this compound, MEKC would be the most appropriate CE mode for analysis. This would allow for high-efficiency separation and purity determination. CE can also be hyphenated with mass spectrometry (CE-MS), providing structural information on the separated components. nih.govnih.gov

X-ray Diffraction (XRD) for Solid-State Structural Elucidation

X-ray Diffraction (XRD), specifically single-crystal XRD, is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves passing X-rays through a single, high-quality crystal of the compound. The crystal diffracts the X-rays into a unique pattern of spots, from which a detailed electron density map and, ultimately, the complete molecular structure can be calculated. nih.govrsc.org

For this compound, obtaining a crystal suitable for XRD analysis would provide unequivocal proof of its chemical structure. The data generated would include precise bond lengths, bond angles, and torsional angles, confirming the connectivity of the cyclopentyl and phenylacetyl groups. This technique is considered the gold standard for structural elucidation of novel crystalline compounds. nih.gov

Elemental Analysis and Microanalysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, oxygen, etc.) in a pure sample. The experimental percentages are then compared to the theoretical values calculated from the compound's molecular formula. A close correlation between the experimental and theoretical values provides strong evidence for the proposed empirical and molecular formula, serving as a critical checkpoint for purity and identity.

For this compound (C₁₃H₁₇NO), the theoretical elemental composition can be precisely calculated. A synthesized sample would be subjected to combustion analysis to obtain the experimental percentages.

Table 3: Elemental Analysis Data for this compound (Formula: C₁₃H₁₇NO, Molecular Weight: 203.28 g/mol )

| Element | Theoretical Percentage (%) | Experimental Percentage (%) (Hypothetical) |

| Carbon (C) | 76.81 | 76.75 |

| Hydrogen (H) | 8.43 | 8.49 |

| Nitrogen (N) | 6.89 | 6.85 |

| Oxygen (O) | 7.87 | 7.91 |

Advancements in Hyphenated and Automated Analytical Systems

Modern analytical chemistry relies heavily on hyphenated techniques, which couple a separation method with a spectroscopic detection method. nih.gov These integrated systems provide more information from a single analysis than either technique could alone.

GC-MS and LC-MS: As discussed, GC-MS is a cornerstone for volatile compound analysis. For less volatile or thermally sensitive compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. Both allow for the separation of complex mixtures followed by the identification of individual components. nih.govnih.gov

Tandem Mass Spectrometry (MS-MS): Techniques like LC-MS-MS add another layer of specificity. In these systems, a specific ion from the first mass spectrometer is selected, fragmented, and then analyzed in a second mass spectrometer. This is invaluable for identifying compounds in complex matrices and for structural elucidation. nih.gov

CE-MS: The coupling of Capillary Electrophoresis with Mass Spectrometry combines the high separation efficiency of CE with the sensitive and specific detection of MS. nih.govnih.gov This is particularly useful for analyzing minute quantities of a sample.

These advanced, often automated, systems allow for high-throughput screening and detailed characterization, which are essential in modern chemical research and development for compounds like this compound.

Role of 2 Cyclopentyl 2 Phenylacetamide and Its Analogs in Chemical Research and Development

Significance as a Synthetic Intermediate for Complex Organic Molecules

The inherent structural features of 2-Cyclopentyl-2-phenylacetamide, namely the presence of a reactive amide group, a bulky cyclopentyl moiety, and an aromatic phenyl ring, make it and its analogs valuable building blocks in the synthesis of more complex organic molecules.

Precursors in Multi-Step Organic Syntheses

In the realm of multi-step organic synthesis, the strategic use of well-defined starting materials is paramount to the efficient construction of complex target molecules. vapourtec.commsu.edulibretexts.orglittleflowercollege.edu.inyoutube.com Phenylacetamide derivatives, a class to which this compound belongs, are recognized as important intermediates in the synthesis of various biologically active compounds. ontosight.ai For instance, research has shown that phenylacetamide moieties can be key precursors in the development of potential therapeutic agents.

A notable example involves the synthesis of glutaminase (B10826351) inhibitors, where analogs of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (B99878) (BPTES) were prepared to explore structure-activity relationships. nih.gov In one such synthesis, N-(5-{2-[2-(5-Amino- vapourtec.comontosight.ainih.govthiadiazol-2-yl)-ethylsulfanyl]-ethyl}- vapourtec.comontosight.ainih.govthiadiazol-2-yl)-2-phenyl-acetamide was synthesized from a precursor, demonstrating the role of the phenylacetamide core in constructing these complex inhibitors. nih.gov The process involved reacting the precursor with phenyl acetyl chloride, highlighting a common synthetic transformation of the phenylacetamide group. nih.gov

While specific multi-step syntheses commencing directly from this compound are not extensively documented in readily available literature, the established reactivity of the broader phenylacetamide class suggests its potential as a starting material for creating diverse and complex molecular architectures. The cyclopentyl group introduces a specific lipophilic and steric character that can be exploited in further synthetic transformations.

Scaffold for Novel Chemical Entities

The concept of a molecular scaffold, a core structure upon which various substituents can be appended to create a library of new compounds, is a cornerstone of modern medicinal chemistry and drug discovery. The this compound framework possesses the necessary attributes to serve as such a scaffold. Its robust chemical nature allows for modifications at several positions, including the amide nitrogen, the phenyl ring, and potentially the cyclopentyl ring, enabling the generation of a diverse set of derivatives for biological screening.

Research into related structures supports the utility of this type of scaffold. For example, cyclopentitol has been effectively utilized as a scaffold for creating natural product-like compound libraries for drug discovery. nih.gov Similarly, studies on phenylacetamide derivatives have demonstrated their potential as scaffolds for developing new therapeutic agents. In one study, a hit molecule from a chemical database was chemically modified at the phenylacetamide core to generate a series of derivatives with potential antidepressant activity. nih.gov This work underscores the value of the phenylacetamide scaffold in generating novel chemical entities with tailored biological activities. nih.gov

Furthermore, investigations into 2-(4-Fluorophenyl)-N-phenylacetamide derivatives as potential anticancer agents have shown that modifications on the phenylacetamide scaffold can lead to compounds with significant cytotoxic effects against cancer cell lines. nih.gov This highlights the adaptability of the phenylacetamide core for creating targeted therapeutic agents. Although direct examples of extensive libraries built upon the this compound scaffold are not prevalent, the principles established with analogous structures strongly suggest its potential in this area.

Table 1: Examples of Phenylacetamide Analogs as Scaffolds

| Scaffold/Precursor | Target Molecules | Therapeutic Area |

| bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs | Glutaminase inhibitors | Cancer |

| Modified Phenylacetamide Hit | Derivatives with potential antidepressant activity | Neuroscience |

| 2-(4-Fluorophenyl)-N-phenylacetamide | Derivatives with cytotoxic effects | Cancer |

Contributions to Methodological Advancements in Organic Synthesis

The development of novel and efficient synthetic methodologies is a continuous pursuit in organic chemistry. While this compound itself has not been a central figure in groundbreaking methodological shifts, its structural motifs are relevant to ongoing research in catalyst development and reaction design.

Catalyst Development and Optimization

The amide functionality present in this compound can, in principle, act as a ligand for metal catalysts. The nitrogen and oxygen atoms of the amide group can coordinate with a metal center, influencing its catalytic activity. While there is no direct evidence of this compound being used as a ligand in catalysis, the broader field of catalyst development often involves the synthesis and evaluation of a wide array of ligands to optimize catalytic performance. For instance, air-stable palladium catalysts bearing phosphine (B1218219) ligands have been shown to be highly effective in challenging Suzuki coupling reactions, a testament to the importance of ligand design in catalysis. organic-chemistry.org The structural characteristics of this compound could inspire the design of new ligands for various catalytic transformations.

Novel Reaction Design

The design of novel reactions often involves the use of unique substrates to explore new chemical transformations. The combination of a cyclopentyl group and a phenylacetamide moiety in a single molecule could potentially be exploited in the development of new synthetic methods. For example, the steric bulk of the cyclopentyl group could influence the stereoselectivity of reactions occurring at the adjacent stereocenter. While specific examples of novel reaction designs centered on this compound are not currently available in the literature, the potential for its use in exploring new reactivity patterns remains.

Applications in Green Chemistry Research Initiatives

Green chemistry, or sustainable chemistry, is an increasingly important area of chemical research focused on designing products and processes that minimize the use and generation of hazardous substances. While research specifically detailing the application of this compound in green chemistry is limited, the synthesis of its parent compound, phenylacetamide, has been a subject of interest in this field.

One approach to a more environmentally friendly synthesis of phenylacetamide involves the hydrolysis of benzyl (B1604629) cyanide in an ammonia-containing high-temperature aqueous medium. This method is presented as a simple and environmentally friendly technical process. The process involves heating deionized water and phenylacetonitrile, followed by the injection of ammonia (B1221849) water. The reaction proceeds to yield phenylacetamide, with the ammonia being recoverable for reuse. This method avoids the use of more hazardous reagents and solvents often employed in traditional synthetic routes.

Table 2: Green Synthesis of Phenylacetamide

| Starting Material | Reagents | Conditions | Product | Green Aspect |

| Phenylacetonitrile | Deionized water, Ammonia | High temperature and pressure | Phenylacetamide | Use of water as a solvent, recovery and reuse of ammonia |

This example, while not directly involving this compound, illustrates a green chemistry approach that could potentially be adapted for the synthesis of its analogs, thereby reducing the environmental impact of their production. The principles of using water as a solvent and recycling reagents are central to green chemistry and are applicable to a wide range of chemical syntheses.

Environmentally Benign Synthetic Routes

The synthesis of amides, a cornerstone of organic chemistry, has traditionally relied on methods that generate significant waste. researchgate.net Modern research focuses on developing greener and more sustainable alternatives. For this compound and its analogs, several environmentally benign synthetic routes are being explored.

One promising approach is the use of enzymatic catalysis. Candida antarctica lipase (B570770) B (CALB) has been effectively used as a biocatalyst for the direct amidation of carboxylic acids and amines. nih.gov This method often proceeds with high conversion rates and yields, minimizing the need for extensive purification and utilizing greener solvents like cyclopentyl methyl ether. nih.gov

Another green chemistry approach involves the use of reusable catalysts. Brønsted acidic ionic liquids have been shown to efficiently catalyze the direct amidation of carboxylic acids and amines, with the added benefit of being recyclable. acs.org Additionally, photocatalytic methods using covalent organic frameworks (COFs) under visible light irradiation present a novel and efficient route for amide synthesis directly from alcohols, further reducing the environmental impact.

Solvent-free synthesis is another key strategy. The direct amidation of unactivated esters with amines mediated by sodium tert-butoxide can be performed under solvent-free conditions, offering high yields at room temperature and simplifying the workup procedure. acs.org

Table 1: Comparison of Traditional vs. Green Amide Synthesis Methods

| Method | Reagents/Catalysts | Solvents | Environmental Impact |

| Traditional | Stoichiometric coupling reagents (e.g., DCC, HOBt) | Chlorinated solvents (e.g., DCM) | High waste generation, use of hazardous materials |

| Enzymatic | Lipases (e.g., CALB) | Green solvents (e.g., CPME) | Biodegradable catalyst, reduced solvent toxicity |

| Ionic Liquid Catalysis | Reusable Brønsted acidic ionic liquids | Ionic liquid acts as both catalyst and solvent | Catalyst recyclability, reduced solvent waste |

| Photocatalysis | Covalent Organic Frameworks (COFs) | Often performed in greener solvents or neat | Use of visible light, potential for high atom economy |

| Solvent-Free | Base-mediated (e.g., NaOtBu) | None | Elimination of solvent waste, simplified process |

Sustainable Process Development

The principles of sustainable process development are increasingly being applied to the synthesis of amides, including analogs of this compound. A key focus is on process intensification, which aims to make chemical processes smaller, safer, and more energy-efficient.

Continuous flow chemistry is a significant advancement in this area. nih.gov It allows for better control over reaction parameters, improved heat and mass transfer, and can lead to higher yields and purity. The use of packed-bed reactors with heterogeneous catalysts is one such application that enables continuous production and easy separation of the catalyst. nih.gov

The development of sustainable protocols for amidations in water is another important area of research. Using surfactants or surface-active agents can facilitate amide bond formation in aqueous media, significantly reducing the reliance on volatile organic solvents. rsc.org Furthermore, combining flow chemistry with biocatalysis offers a powerful tool for creating more sustainable and efficient amide synthesis processes. rsc.org

Future Directions in this compound Research

The future of research into this compound and its analogs is poised to leverage cutting-edge technologies and methodologies to explore new synthetic avenues and gain deeper insights into their chemical behavior.

Exploration of Novel Synthetic Pathways

The development of novel synthetic pathways for amides is an active area of research. One future direction is the expansion of catalytic, waste-free processes. For instance, the use of earth-abundant metal catalysts, such as cobalt, for the direct synthesis of amides from alkenes and amines is a promising and atom-economical approach.

Furthermore, the exploration of tandem reactions, where multiple bond-forming events occur in a single pot, can streamline the synthesis of complex amide structures. The development of new coupling reagents that are more efficient and generate less waste will also continue to be a priority. researchgate.net

Advanced Computational Probing of Reactivity

Computational chemistry offers powerful tools to understand and predict the reactivity and properties of molecules like this compound. Density Functional Theory (DFT) methods have been successfully used to study the stability of amide complexes and the nonplanar nature of substituted amides. acs.orgacs.org

Future computational studies could focus on:

Reaction Mechanism Elucidation: In-depth computational studies of potential synthetic routes to identify transition states and intermediates, thereby optimizing reaction conditions.

Prediction of Properties: Utilizing quantitative structure-activity relationship (QSAR) models to predict potential biological activities of this compound and its analogs, guiding future experimental work. nih.gov

Table 2: Potential Computational Research Areas for this compound

| Research Area | Computational Method | Potential Insights |

| Conformational Landscape | Molecular Dynamics (MD) simulations, DFT | Preferred conformations, steric hindrance effects |

| Synthetic Pathway Analysis | DFT, ab initio methods | Reaction energetics, transition state geometries |

| Bioactivity Prediction | QSAR, Molecular Docking | Potential biological targets, binding affinities |

Development of Integrated Analytical Platforms

As the synthesis of novel this compound analogs becomes more sophisticated, the need for advanced analytical techniques for their characterization and purification becomes crucial. Given that this compound possesses a chiral center, the development of efficient methods for chiral separation is of particular importance.

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures. capes.gov.br Techniques such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Supercritical Fluid Chromatography (SFC) are well-suited for the analysis and purification of chiral amides. nih.gov

Future developments in this area may include:

Advanced Chiral Stationary Phases: The design of new chiral stationary phases (CSPs) for HPLC and SFC with improved selectivity for a wider range of amide structures. nih.gov

Multi-dimensional Chromatography: The use of two-dimensional liquid chromatography (2D-LC) for the separation of complex mixtures of amide isomers.

Integrated Spectroscopic Techniques: The online coupling of separation techniques with multiple spectroscopic methods (e.g., LC-NMR-MS) to provide comprehensive structural information in a single analysis.

Q & A

Q. How can researchers reconcile discrepancies in reported biological activities of this compound across studies?

- Methodological Answer :

- Meta-Analysis : Aggregate data from PubChem and ChEMBL, applying funnel plots to assess publication bias.

- Assay Harmonization : Standardize protocols (e.g., ATP-based viability assays vs. resazurin).

- Target Engagement : Use SPR or thermal shift assays to confirm direct binding to purported targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.